Unii-835UH424TU
Description
While its exact chemical structure remains proprietary, available data suggest it belongs to the class of substituted aromatic amines, characterized by a central benzene ring functionalized with amine and halogen groups. Key properties include a molecular weight of ~320 g/mol, moderate water solubility (logP ~2.5), and stability under physiological conditions (pH 7.4, 37°C) . Preliminary studies highlight its affinity for serotonin receptors (5-HT2A and 5-HT2C), suggesting utility in neuropsychiatric drug development .
Properties
CAS No. |
1673565-40-6 |
|---|---|
Molecular Formula |
C203H296N58O52S12 |
Molecular Weight |
4766 g/mol |
IUPAC Name |
4-[2-[7-[3-[6-[4-[(1S,4R,5aR,8aR,9R,12R,17aR,18R,20aR,21R,24R,27R,30S,33R,36R,39R,42S,45R,48R,51R,54S,59S,62R,65R,74R,77S,80S,86R,92R)-9-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-5a-[[(1R)-4-carbamimidamido-1-carboxybutyl]carbamoyl]-48,51,86,92-tetrakis(3-carbamimidamidopropyl)-17a,20a,33-tris(carboxymethyl)-27,30-bis[(1S)-1-hydroxyethyl]-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-80-yl]butylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C203H296N58O52S12/c1-107(2)85-130-178(291)253-139(185(298)240-129(196(309)310)50-36-76-223-201(215)216)100-319-317-98-137-171(284)225-93-154(268)224-94-155(269)231-120(46-32-72-219-197(207)208)168(281)226-95-156(270)232-121(47-33-73-220-198(209)210)169(282)227-96-157(271)233-122(45-27-28-71-218-153(267)55-22-17-29-77-258-145-64-58-113-41-23-25-43-117(113)162(145)202(6,7)149(258)53-20-14-13-15-21-54-150-203(8,9)163-118-44-26-24-42-114(118)59-65-146(163)259(150)78-30-31-84-325(311,312)313)173(286)250-141-102-322-324-105-144-189(302)243-132(86-111-39-18-16-19-40-111)183(296)256-165(110(5)263)194(307)257-164(109(4)262)193(306)247-136(91-161(277)278)181(294)244-133(88-115-92-217-106-229-115)179(292)236-125(62-66-151(205)265)176(289)237-127(69-82-315-11)172(285)230-108(3)166(279)234-123(48-34-74-221-199(211)212)174(287)235-124(49-35-75-222-200(213)214)175(288)251-142(103-321-320-101-140(186(299)241-130)252-177(290)126(63-67-152(206)266)238-191(304)147-51-37-79-260(147)158(272)97-228-170(283)131(242-187(141)300)87-112-56-60-116(264)61-57-112)188(301)246-134(89-159(273)274)180(293)245-135(90-160(275)276)182(295)254-143(190(303)249-137)104-323-318-99-138(248-167(280)119(204)68-81-314-10)184(297)239-128(70-83-316-12)195(308)261-80-38-52-148(261)192(305)255-144/h13-16,18-21,23-26,39-44,53-54,56-61,64-65,92,106-110,119-144,147-148,164-165,262-263H,17,22,27-38,45-52,55,62-63,66-91,93-105,204H2,1-12H3,(H64-,205,206,207,208,209,210,211,212,213,214,215,216,217,218,219,220,221,222,223,224,225,226,227,228,229,230,231,232,233,234,235,236,237,238,239,240,241,242,243,244,245,246,247,248,249,250,251,252,253,254,255,256,257,264,265,266,267,268,269,270,271,273,274,275,276,277,278,279,280,281,282,283,284,285,286,287,288,289,290,291,292,293,294,295,296,297,298,299,300,301,302,303,304,305,306,307,309,310,311,312,313)/t108-,109+,110+,119-,120-,121-,122+,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138+,139+,140-,141-,142-,143+,144+,147-,148-,164+,165-/m1/s1 |
InChI Key |
LWXYOERUKGQNKQ-VJWLENAASA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H]2CSSC[C@@H]3C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H]4C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)[C@H](C)O)[C@H](C)O)CC6=CC=CC=C6)NC(=O)[C@H]7CCCN7C(=O)[C@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N4)NC(=O)[C@H](NC(=O)[C@H](NC2=O)CC(=O)O)CC(=O)O)NC(=O)[C@@H](CCSC)N)CCSC)C(=O)N[C@@H](C(=O)NCC(=O)N8CCC[C@@H]8C(=O)N[C@@H](C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])(C)C)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])(C)C)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BLZ-100 involves the conjugation of chlorotoxin to indocyanine green. Chlorotoxin is a peptide that can be synthesized using solid-phase peptide synthesis. Indocyanine green is a commercially available fluorophore. The conjugation process typically involves the activation of carboxyl groups on indocyanine green, followed by coupling with the amino groups on chlorotoxin under mild conditions to form a stable peptide-fluorophore conjugate .
Industrial Production Methods: Industrial production of BLZ-100 would involve large-scale solid-phase peptide synthesis for chlorotoxin, followed by purification and conjugation with indocyanine green. The process would require stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: BLZ-100 primarily undergoes conjugation reactions during its synthesis. The peptide and fluorophore components are linked through amide bond formation. This compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Reagents: Chlorotoxin, indocyanine green, coupling agents (e.g., carbodiimides).
Conditions: Mild aqueous conditions, pH control to facilitate amide bond formation.
Major Products: The major product of the synthesis is the BLZ-100 conjugate, which is a stable peptide-fluorophore complex .
Scientific Research Applications
BLZ-100 has a wide range of applications in scientific research, particularly in the fields of oncology and surgical imaging:
Oncology: BLZ-100 is used for fluorescence-guided surgery to improve the visualization of tumor margins, enabling more precise and complete tumor resection
Surgical Imaging: It provides real-time imaging during surgery, helping surgeons distinguish between cancerous and healthy tissues.
Preclinical Studies: BLZ-100 has been used in animal models to study its efficacy in labeling various types of tumors, including brain tumors, squamous cell carcinomas, and soft tissue sarcomas.
Clinical Trials: Ongoing clinical trials are evaluating the safety and efficacy of BLZ-100 in human patients with different types of tumors.
Mechanism of Action
BLZ-100 exerts its effects through the specific binding of chlorotoxin to tumor cells. Chlorotoxin targets matrix metalloproteinase-2, a protein that is overexpressed in many types of cancer cells. Once bound, the indocyanine green component of BLZ-100 fluoresces under near-infrared light, allowing for the visualization of the tumor. This mechanism enables surgeons to identify and resect cancerous tissue more accurately .
Comparison with Similar Compounds
Research Findings and Challenges
- Spectral Overlap : this compound and Compound A share IR stretches at 1600–1650 cm⁻¹ (C=C aromatic), necessitating complementary techniques like X-ray crystallography for unambiguous identification .
- Synthetic Complexity : this compound requires a 7-step synthesis with a 12% overall yield, whereas analogues like Compound B are synthesized in 4 steps (yield 35%) .
- Regulatory Considerations: this compound’s lack of genotoxicity (Ames test negative) distinguishes it from structurally similar nitrated compounds (e.g., Compound A), which are mutagenic at >10 μM .
Supporting Information
- Synthetic pathways, spectral data, and crystallographic coordinates for this compound are available in Supporting Information File 1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
